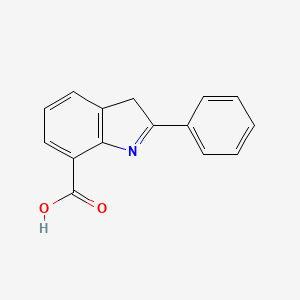
2-Phenyl-3H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3H-indole-7-carboxylic acid: is a heterocyclic compound with a fused indole ring system. . Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing 2-phenyl-3H-indole-7-carboxylic acid. One notable approach is the Fischer indole synthesis , where optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions and scalability considerations are crucial.
Chemical Reactions Analysis
Reactivity:: 2-Phenyl-3H-indole-7-carboxylic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an indoline derivative.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Antimicrobial Properties: Explored for activity against microbes.
Anticancer Potential: Studied for its effects on cancer cells.
Fine Chemicals: Used as intermediates in chemical processes.
Mechanism of Action
The precise mechanism by which 2-Phenyl-3H-indole-7-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Phenyl-3H-indole-7-carboxylic acid is unique in its structure, it shares similarities with other indole derivatives. Further exploration of related compounds can provide valuable insights.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenyl-3H-indole-7-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
InChI Key |
BNIZZBJWPXZSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)
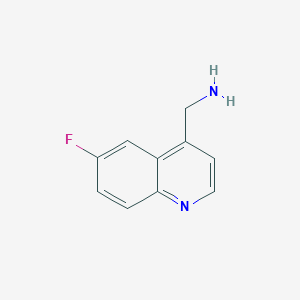
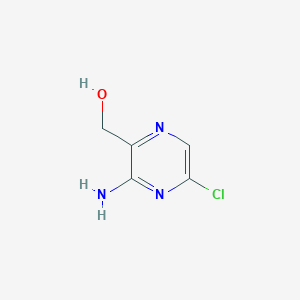
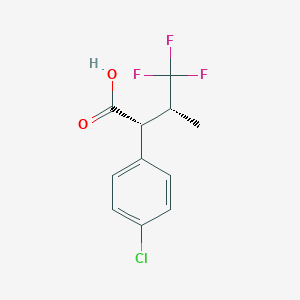
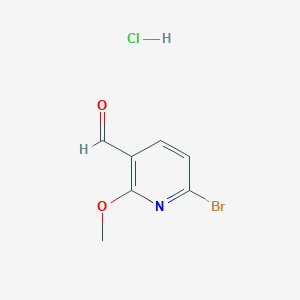
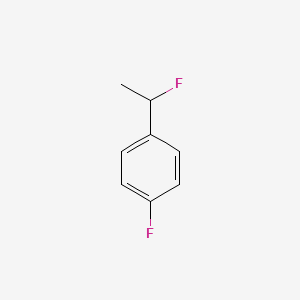
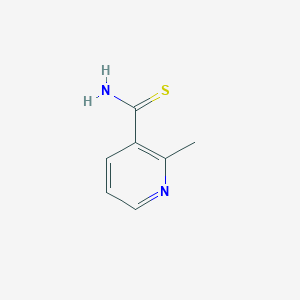
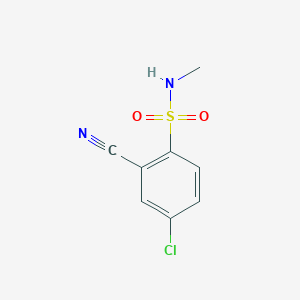

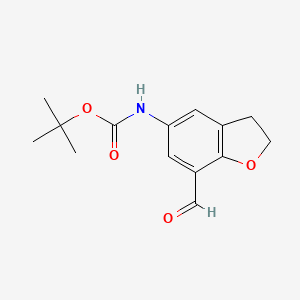
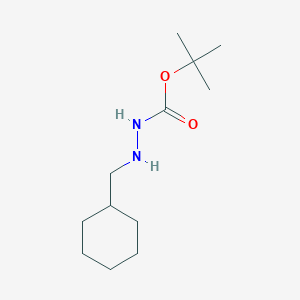
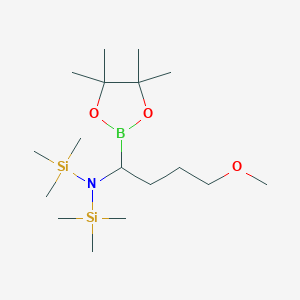
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
